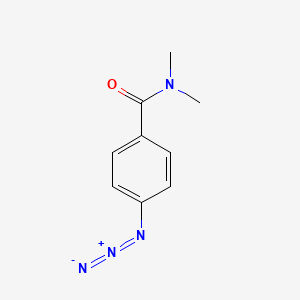

4-Azido-N,N-dimethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109244-05-5 |

|---|---|

Molecular Formula |

C9H10N4O |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

4-azido-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H10N4O/c1-13(2)9(14)7-3-5-8(6-4-7)11-12-10/h3-6H,1-2H3 |

InChI Key |

AISFSLMYHGZMKG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azido N,n Dimethylbenzamide and Analogous Aryl Azidobenzamides

Strategies for Introducing the Azido (B1232118) Moiety into Benzamide (B126) Scaffolds

A common pathway to aryl azidobenzamides involves the modification of a functionalized benzamide core. This can be achieved through several reliable methods.

Direct Diazotization and Azidation Reactions

The transformation of an amino group on the benzamide ring into an azide (B81097) is a well-established and widely used method. researchgate.netresearchgate.netscielo.brthieme-connect.com This two-step process, often referred to as the Sandmeyer-type reaction, begins with the diazotization of a primary aromatic amine. scispace.comorganic-chemistry.orgbyjus.com In this step, the aminobenzamide is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures to form a diazonium salt. researchgate.netorganic-chemistry.org This intermediate is often highly reactive and is used immediately in the subsequent step. scispace.com

The resulting diazonium salt is then treated with an azide source, most commonly sodium azide, to yield the desired aryl azide. researchgate.netresearchgate.netorganic-chemistry.org The azide ion displaces the diazonium group, releasing nitrogen gas. This method is advantageous due to the ready availability of the starting aminobenzamide precursors. However, the use of potentially unstable diazonium intermediates requires careful temperature control and handling. researchgate.netscispace.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 4-Aminobenzamide | 1. NaNO₂, HCl | 1. 0-5 °C | 4-Azidobenzamide | Good | thieme-connect.com |

| 2. NaN₃ | 2. 0-5 °C | ||||

| Substituted Anilines | t-BuONO, NaN₃ (moist) | t-BuOH | Substituted Aryl Azides | Good to Excellent | thieme-connect.com |

Table 1: Examples of Direct Diazotization and Azidation Reactions.

Nucleophilic Substitution of Halogenated Benzamide Precursors

An alternative approach involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on the benzamide ring with an azide ion. wikipedia.org This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the halogen. wikipedia.org The reaction is typically carried out by heating the halogenated benzamide with an azide salt, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com

The success of this reaction is highly dependent on the nature of the halogen and the presence of activating groups. Iodo and bromo derivatives are generally more reactive than chloro derivatives. Copper catalysis, often with ligands like L-proline, can be employed to facilitate the substitution of less reactive aryl halides. researchgate.net

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 4-Iodobenzamide | NaN₃, CuI, L-proline | DMSO, 90 °C | 4-Azidobenzamide | Good | researchgate.net |

| 4-Bromobenzamide | NaN₃, CuI, Diamine | Solvent, Heat | 4-Azidobenzamide | High | researchgate.net |

Table 2: Nucleophilic Substitution of Halogenated Benzamides.

Diazo Transfer Methodologies for Aryl Azide Formation

Diazo-transfer reactions provide a direct method for converting primary aromatic amines to azides. nih.govorganic-chemistry.org This approach utilizes a diazo-transfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide, which transfers a diazo group to the amine. researchgate.netorganic-chemistry.org The reaction is often catalyzed by a metal salt, like copper(II) sulfate. researchgate.netnih.gov

This method can be advantageous as it often proceeds under milder conditions than traditional diazotization and can be performed in a single step. researchgate.net The choice of the diazo-transfer reagent and catalyst is crucial for achieving high yields and avoiding side reactions. nih.govorganic-chemistry.org Recent advancements have introduced safer and more stable diazo-transfer reagents. nih.govorganic-chemistry.org

| Starting Material | Diazo-Transfer Reagent | Catalyst/Conditions | Product | Yield | Reference |

| 4-Aminobenzoic acid | Imidazole-1-sulfonyl azide sulfate | CuSO₄ | 4-Azidobenzoic acid | High | nih.gov |

| Anilines | Triflyl azide (TfN₃) | Cu(II) catalyst | Aryl azides | - | researchgate.net |

Table 3: Diazo Transfer Reactions for Aryl Azide Synthesis.

Formation of the N,N-Dimethylbenzamide Core with Integrated Azido Functionality

Instead of modifying a pre-formed benzamide, 4-Azido-N,N-dimethylbenzamide can be synthesized by forming the amide bond as a key step, starting from a benzoic acid derivative that already contains the azido group.

Amide Coupling Strategies Utilizing Azido-Substituted Benzoic Acid Derivatives

A prevalent method for synthesizing this compound involves the coupling of 4-azidobenzoic acid with dimethylamine (B145610). rsc.org This transformation is typically achieved using a variety of peptide coupling reagents that activate the carboxylic acid. researchgate.netorganic-chemistry.org Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. nih.govresearchgate.netresearchgate.net

The reaction proceeds by forming a highly reactive acyl-intermediate, which is then readily attacked by dimethylamine to form the stable amide bond. The choice of solvent, coupling agents, and reaction conditions can be optimized to achieve high yields and purity. nih.govresearchgate.net

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product | Reference |

| 4-Azidobenzoic acid | Dimethylamine | EDC, N-Hydroxysuccinimide | Dichloromethane | This compound | rsc.org |

| 4-Azidobenzoic acid | Chitosan (B1678972) | EDC, HOBt | DMSO/Water | Arylazide Chitosan | nih.gov |

Table 4: Amide Coupling with 4-Azidobenzoic Acid.

Convergent Synthesis Approaches for Azidobenzamides

Convergent synthesis strategies aim to build the final molecule from several fragments in a more efficient manner. rsc.orgnih.gov In the context of azidobenzamides, this could involve a multi-component reaction where the azide, aromatic ring, and amide functionality are assembled in a single pot or a limited number of steps. For instance, a convergent approach could involve the in situ generation of an aryl azide from an aryl halide, followed by a coupling reaction to form the amide. nih.gov These methods are often designed to be more atom-economical and can reduce the number of purification steps required.

Advanced and Emerging Synthetic Techniques for this compound and Analogous Aryl Azidobenzamides

The synthesis of this compound and related aryl azidobenzamides has been significantly advanced by the development of novel synthetic methodologies. These techniques offer improvements in efficiency, selectivity, and substrate scope, moving beyond traditional methods. This section details the progress in metal-catalyzed azidation, photo- and electrochemical approaches, and stereoselective synthesis of azido-functionalized precursors.

Metal-Catalyzed Azidation Reactions for Aryl Systems

Transition metal catalysis has become an indispensable tool for the formation of carbon-nitrogen bonds, including the introduction of the azide functionality onto aromatic rings. These methods often provide milder reaction conditions and greater functional group tolerance compared to classical approaches.

Copper-catalyzed reactions represent a versatile strategy for the synthesis of aryl azides. Early examples involved the coupling of aryl halides, such as aryl iodides and bromides, with sodium azide (NaN₃). The use of copper(I) iodide (CuI) in conjunction with ligands like L-proline has proven effective for this transformation. More recently, copper-catalyzed methods utilizing aryl boronic acids as the arylating agent have been developed, offering an alternative pathway to aryl azides.

Iron catalysis has also emerged as a cost-effective and environmentally benign option for azidation reactions. Iron(III)-catalyzed azidation of benzylic acetates using trimethylsilyl (B98337) azide (TMSN₃) provides a route to azido-functionalized precursors. nih.gov

Furthermore, rhodium and iridium catalysts have been explored for the direct C-H amination of arenes using organic azides, including aryl azides. acs.org These methods, while primarily focused on C-N bond formation for amination, highlight the potential of these metals to activate C-H bonds for the introduction of nitrogen-containing functional groups. A notable development is the copper-catalyzed azidation of anilines via C-H activation, where a primary amine directing group facilitates regioselective ortho-azidation. researchgate.net

Table 1: Examples of Metal-Catalyzed Aryl Azidation Reactions

| Catalyst/Reagent | Aryl Substrate | Azide Source | Key Features |

| CuI / L-proline | Aryl iodides/bromides | NaN₃ | Effective for coupling with aryl halides. |

| CuSO₄ | Aryl boronic acids | NaN₃ | Mild conditions for coupling with boronic acids. |

| FeCl₃ / AgOTf | Benzylic acetates | TMSN₃ | Iron-catalyzed azidation of benzylic positions. nih.gov |

| CpRh(III) / CpIr(III) | Benzanilides | Aryl azides | Direct C-H amination, showcasing metal-nitrenoid reactivity. acs.org |

| Copper Catalyst | Anilines | - | Primary amine-directed ortho C-H azidation. researchgate.net |

Photo- and Electrochemical Approaches for Azidobenzamide Synthesis

Photochemical and electrochemical methods offer alternative activation strategies for the synthesis of aryl azides, often avoiding the need for stoichiometric reagents and proceeding under mild conditions.

Photochemical Synthesis: The photolysis of aryl azides is a well-established method for generating highly reactive nitrene intermediates. beilstein-journals.org Upon irradiation, typically with UV light, aryl azides extrude dinitrogen to form singlet nitrenes, which can undergo various transformations, including ring expansion to form azepines or intersystem crossing to the triplet nitrene, which can dimerize. acs.orgbeilstein-journals.org While often used to study the reactivity of the resulting nitrene, this photochemical decomposition is a key step in applications such as photoaffinity labeling. sioc.ac.cn Recent advancements have focused on using visible light in conjunction with photocatalysts to achieve similar transformations under milder conditions, expanding the scope and applicability of these reactions in biological contexts. sioc.ac.cn A photochemical strategy for ortho-aminophenol synthesis involves the dearomative-rearomative coupling of aryl azides with alcohols, triggered by low-energy photoexcitation. nih.gov

Electrochemical Synthesis: Electrosynthesis provides a powerful and environmentally friendly approach to forming C-N bonds. The electrochemical C-H azidation of anilines has been developed using trimethylsilyl azide (TMSN₃) as the azide source. acs.orgacs.org This metal-free method allows for the direct functionalization of the aromatic ring under mild conditions and demonstrates good tolerance for various functional groups. acs.orgacs.org Electrochemical methods can also be employed for the cyclization of aryl azides to form nitrogen-containing heterocycles. uic.edu Furthermore, the electrochemical reduction of aryl azides in the presence of carbon dioxide has been shown to selectively produce primary amines, with CO₂ acting as a transient protecting group. rsc.org These electrochemical strategies offer a high degree of control over the reaction, often by simply tuning the applied potential.

Table 2: Comparison of Photo- and Electrochemical Azidation Approaches

| Method | Activation | Key Intermediates | Advantages |

| Photochemical | Light (UV or Visible) | Aryl nitrenes (singlet/triplet) | Mild conditions, temporal and spatial control, useful for photolabeling. beilstein-journals.orgsioc.ac.cn |

| Electrochemical | Electric Current | Radical ions | Metal-free, high atom economy, tunable reactivity, scalable. acs.orgacs.orguic.edu |

Stereoselective Synthesis of Azido-Functionalized Precursors

The stereoselective introduction of an azide group is crucial for the synthesis of chiral molecules, including unnatural amino acids and complex bioactive compounds. While the synthesis of an achiral molecule like this compound does not require stereocontrol, the methodologies developed for stereoselective azidation of precursors are highly relevant for creating more complex, chiral azidobenzamide analogs.

One notable strategy involves the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine, which can be achieved through visible light-promoted photoredox catalysis. chemrxiv.org This method provides access to unnatural α-amino acids with high stereoselectivity. Another approach is the stereoselective synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines from aldehydes and phenacyl azides under metal-free conditions, demonstrating control over double bond geometry. rsc.org

The synthesis of complex, three-dimensional scaffolds often relies on the stereoselective functionalization of bicyclic systems. For instance, highly stereoselective methods have been developed for creating aza-bicyclic scaffolds inspired by natural products. mdpi.com These syntheses often involve sequential reductive aminations and cycloaddition reactions to control the stereochemistry at multiple centers. While not directly producing azides, these complex scaffolds can be further functionalized, and the principles of stereocontrol are applicable to the synthesis of chiral azido-containing building blocks.

Transition-metal catalysis also plays a role in stereoselective azidation. For example, new catalysts have been developed for the transition-metal-catalyzed synthesis of aziridines from azides, which are valuable chiral building blocks. nih.gov Furthermore, rhodium-catalyzed asymmetric carbene insertion into C-H bonds can be used to create highly functionalized chiral molecules that could serve as precursors to complex azido compounds. dicp.ac.cn

Table 3: Examples of Stereoselective Synthesis of Azido-Functionalized Precursors

| Method | Precursor Type | Key Transformation | Stereochemical Outcome |

| Photoredox Catalysis | Chiral sulfinyl imine | C-radical addition | High diastereoselectivity for unnatural α-amino acids. chemrxiv.org |

| Metal-Free Tandem Reaction | Aldehydes and phenacyl azides | Cyclization/Condensation | Stereoselective formation of (Z)-isoindolines. rsc.org |

| Sequential Reductive Amination | Cyclohexane-1,4-dione mono-ketal | Aza-bicyclization | High diastereoselectivity in scaffold synthesis. mdpi.com |

| Transition-Metal Catalysis | Alkenes and azides | Aziridination | Access to chiral aziridines. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Azido N,n Dimethylbenzamide Derivatives

Nitrene Generation and Reactivity from Aryl Azidobenzamides

Aryl nitrenes are highly reactive intermediates that can be generated from the corresponding aryl azides. These species are of significant interest due to their ability to undergo a variety of chemical transformations, making them valuable in synthetic organic chemistry.

The primary methods for generating aryl nitrenes from aryl azidobenzamides are thermolysis and photolysis. Both processes involve the extrusion of molecular nitrogen from the azide (B81097) moiety.

Thermolytic Decomposition: Heating aryl azides leads to the loss of a nitrogen molecule (N₂) and the formation of a nitrene. uri.edu This process is often carried out in a suitable solvent. The temperature required for thermolysis can vary depending on the specific substituents on the aromatic ring. For instance, the thermal decomposition of azides can sometimes lead to rearrangements, such as the formation of 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione from trimethoxy triazine through intermolecular methyl transfer. uri.edu

Photolytic Decomposition: Photolysis offers an alternative, often milder, method for generating nitrenes. Irradiation of an aryl azide with light of an appropriate wavelength can induce the cleavage of the N-N₂ bond, releasing nitrogen gas and producing the aryl nitrene. This method is particularly useful for studying the reactivity of nitrenes at lower temperatures, which can help to control subsequent reactions and minimize side products. worktribe.com The photolysis of aryl azides in the presence of diethylamine (B46881) typically yields 3H-azepines. worktribe.com

The generation of nitrenes from azides is a key step in many synthetic transformations. For example, transition metal catalysis can facilitate the in situ generation of nitrene species from azides, which can then participate in reactions like aziridination and C-H insertion. nih.gov

Once generated, aryl nitrenes can undergo a variety of intramolecular reactions, which are often influenced by the structure of the starting azidobenzamide and the reaction conditions.

Aryl nitrenes can insert into C-H bonds within the same molecule. This reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. frontiersin.org The regioselectivity of the C-H insertion can be influenced by the nature of the C-H bond (e.g., benzylic vs. tertiary) and the presence of additives like Brønsted acids. frontiersin.org For instance, the intramolecular C-H insertion of sulfamoyl nitrenes can produce 1,3-aminoalcohols, while alkyl nitrenes can yield saturated N-heterocycles. frontiersin.org

The mechanism of these insertion reactions is complex and can involve either a singlet or a triplet nitrene. Singlet nitrenes are thought to react in a concerted manner, while triplet nitrenes react via a stepwise hydrogen abstraction-recombination mechanism. Recent studies have explored photocatalytic methods for C-H amination, where preliminary mechanistic results suggest the involvement of free carbamoyl (B1232498) triplet nitrenes as reactive intermediates. organic-chemistry.org

Aryl nitrenes are prone to rearrangement, a characteristic that can sometimes lead to the formation of undesired polymeric tars. purdue.edu One common rearrangement is the ring expansion to form a seven-membered ring, an azepine. worktribe.com

Cyclization reactions are another important pathway for intramolecular nitrene reactivity. The decomposition of certain azides can lead to the formation of various cyclic products. For example, the thermal decomposition of 2-azidotriphenylmethanes can yield acridans and azepinoindoles. worktribe.com In some cases, specific substituents can direct the reaction towards a particular product, such as the formation of an 8,9-methanopyridoindole when a 4'-methoxyl group is present. worktribe.com

The reaction of an azide with an isocyanide can lead to the formation of carbodiimides, which are highly reactive and can be transformed in-situ into various heterocyclic compounds. Mechanistic studies show that this process can proceed through the generation of a nitrene intermediate which is then transferred to the isocyanide. nih.gov

In addition to intramolecular reactions, aryl nitrenes can also react with other molecules present in the reaction mixture.

Aryl nitrenes can react with alkenes to form aziridines, which are valuable three-membered nitrogen-containing heterocycles. purdue.edu This reaction is analogous to the cyclopropanation of alkenes by carbenes. The nitrene acts as an electrophilic species, adding to the electron-rich double bond of the alkene.

Recent advancements have utilized photoredox catalysis to generate nitrene radical anions from sulfonyl azides for the intermolecular aziridination of unactivated alkenes. acs.org In this process, a photoexcited catalyst likely reduces the substrate to generate an electrophilic radical which then adds to the alkene. acs.org

Intermolecular Reactivity of Nitrenes

Aziridination Reactions with Olefins

The formation of aziridines, three-membered nitrogen-containing heterocycles, from olefins is a significant transformation in organic synthesis. These strained rings are valuable building blocks for creating chiral amines and other nitrogen-containing compounds. While methods for the aziridination of activated olefins are well-established, unactivated, simple alkyl-substituted olefins present a greater challenge. nih.gov

Transition metal catalysis plays a crucial role in facilitating nitrene transfer from azides to olefins to form aziridines. nih.gov Various metal catalysts, including those based on rhodium, cobalt, and ruthenium, have been developed for this purpose. nih.govorganic-chemistry.org For instance, a planar chiral rhodium indenyl catalyst has been shown to effectively catalyze the enantioselective aziridination of unactivated alkenes with a high degree of functional group tolerance. nih.govorganic-chemistry.org Computational studies of this system suggest a stepwise mechanism involving the migratory insertion of the alkene, which is the rate-determining and enantio-determining step. nih.gov

The choice of the nitrogen source is also critical. While organic azides are common nitrene precursors, other reagents like O-(sulfonyl)hydroxylamines have been used in rhodium(II)-catalyzed aziridination reactions, which proceed with high stereospecificity. organic-chemistry.org In some cases, aziridination can proceed through a different pathway, such as aminobromination followed by base-induced ring closure. organic-chemistry.org

The scope of the reaction can be broad, but limitations exist. For example, while many unactivated terminal alkenes undergo aziridination successfully, substitutions at the α-position can lead to reduced yields. nih.gov Similarly, the reaction with 1,1-disubstituted alkenes may yield allylic amines instead of the expected aziridine (B145994). nih.gov

Table 1: Examples of Metal-Catalyzed Aziridination of Olefins

| Catalyst System | Olefin Type | Nitrogen Source | Key Features |

| Planar Chiral Rhodium Indenyl | Unactivated Terminal Alkenes | Sulfonamide | High enantioselectivity and functional group tolerance. nih.govorganic-chemistry.org |

| Dirhodium(II) Caprolactamate | Olefins | p-Toluenesulfonamide | Proceeds via aminobromination and ring closure. organic-chemistry.org |

| Rh(II) catalyst | Olefins | O-(sulfonyl)hydroxylamines | High stereospecificity. organic-chemistry.org |

| Co(II) Porphyrin | Styrenyl and some unactivated substrates | Aryl Azides | Effective for a range of styrenes. nih.gov |

| Ru(II)[salen] | Activated and some unactivated alkenes | Aryl Azides | Catalyzes aziridination of various alkenes. nih.gov |

| Chiral Dirhodium(II) Tetracarboxylate | Tetra-substituted styrenes and unactivated alkenes | Aryl Azides | Effective for sterically hindered systems. nih.gov |

Nitrene Transfer Reactions (e.g., to Isocyanides)

The cross-coupling of azides and isocyanides to form carbodiimides is a powerful reaction that proceeds via a nitrene transfer mechanism. nih.govnih.gov This reaction is recognized for its high efficiency, rapid rates, and good atom economy, making it a valuable tool for forming C-N bonds. nih.govnih.gov The resulting carbodiimides are highly reactive intermediates that can be transformed in situ into a variety of functional groups and heterocyclic compounds. nih.govnih.gov

The mechanism generally involves the coordination of a metal catalyst to both the azide and the isocyanide. nih.gov Dinitrogen is then extruded from the azide to generate a metal-nitrene intermediate, which is subsequently transferred to the isocyanide to form the carbodiimide (B86325). nih.gov A range of transition metals, including rhodium, palladium, and cobalt, have been shown to catalyze this transformation. nih.gov

For instance, Rh(I) complexes can initiate the reaction between a vinyl azide and an isocyanide to produce a vinyl carbodiimide intermediate. nih.gov This intermediate can then undergo further reactions, such as thermal cyclization with another molecule of isocyanide. nih.gov The substrate scope is influenced by electronic factors; for example, electron-donating aryl isocyanides often participate well, while electron-withdrawing ones may give lower yields. nih.gov

The steric properties of the reactants can also play a crucial role. In some chromium-catalyzed systems, the formation of carbodiimides via nitrene transfer is only feasible with bulky aryl azides or aryl isocyanides. nih.gov The reaction may not proceed with aliphatic azides and isocyanides in these specific cases. nih.gov

Table 2: Metal-Catalyzed Nitrene Transfer to Isocyanides

| Metal Catalyst | Azide Substrate | Isocyanide Substrate | Key Mechanistic Feature |

| Rh(I) complexes | Vinyl azides | Aryl isocyanides | Formation of a vinyl carbodiimide intermediate via nitrene transfer. nih.gov |

| Pd(OAc)₂ | Aryl azides | Aryl isocyanides | High yields achieved in toluene (B28343) at 60°C. nih.gov |

| Co(II) complexes | Azide derivatives | Isocyanide derivatives | Involves a Co(III)-nitrene intermediate. nih.gov |

| Cr(III) complexes | Bulky aryl azides | Bulky aryl isocyanides | Requires bulky substrates for successful carbodiimide synthesis. nih.gov |

Mechanistic Insights into Metal-Catalyzed Nitrene Transfer

The mechanism of metal-catalyzed nitrene transfer is a subject of ongoing research, with the specific pathway often depending on the metal catalyst, the ligand environment, and the substrates involved. acs.orgthieme.de A central feature of these reactions is the in situ formation of a metal-nitrene (or metal-nitrenoid) species from an azide precursor. nih.govuantwerpen.be This highly reactive intermediate is then responsible for the subsequent bond formation.

In many cases, the catalytic cycle is proposed to begin with the coordination of the azide to the metal center. nih.gov This is followed by the extrusion of dinitrogen to generate the metal-nitrene species. nih.gov The nitrene can then be transferred to a substrate, such as an olefin to form an aziridine or an isocyanide to form a carbodiimide. nih.gov

The chemoselectivity of the reaction, for example, C-H bond amination versus electrocyclization in styryl azides, can be controlled by the choice of either the substrate or the catalyst. acs.org For instance, iridium(I)-alkene complexes tend to favor electrocyclization, while iron(III) porphyrin complexes catalyze sp³-C-H bond amination. acs.org Rhodium(II) carboxylate catalysts can produce both types of products. acs.org

The characterization of the metal-nitrenoid intermediates has proven to be challenging due to their high reactivity. thieme.de However, in some instances, these intermediates have been characterized, often by using bulky ligands to protect the metal-nitrene moiety from further reaction. thieme.de The nature of the metal and ligands can significantly influence the course of the reaction. For example, a ruthenium metalloradical system has been shown to catalyze the formation of azoarenes from aryl azides via a free nitrene intermediate, a reaction that is catalytic only for aryl azides bearing electron-rich substituents. researchgate.net

Bioorthogonal Click Chemistry Transformations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Aryl Azides

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org This reaction transforms organic azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles with high regioselectivity, in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which often yields a mixture of regioisomers. organic-chemistry.orgnih.gov The CuAAC reaction is operationally simple and has found widespread use in various scientific fields, including medicinal chemistry and materials science. nih.govresearchgate.net

The reaction is typically carried out using a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). nih.gov The use of sodium ascorbate provides a convenient way to maintain the catalytically active Cu(I) oxidation state under aerobic conditions. nih.gov The reaction can also be performed with various copper(I) complexes, and in some cases, the reaction can be accelerated by microwave irradiation. nih.govmdpi.com

The scope of the CuAAC reaction is broad, tolerating a wide range of functional groups on both the azide and alkyne components. organic-chemistry.org Aryl azides, which can be synthesized from anilines, readily participate in the reaction. nih.gov One-pot procedures have been developed where the aryl azide is generated in situ from an aryl halide or triflate, followed by the cycloaddition reaction. nih.gov

Table 3: Comparison of CuAAC Reaction Conditions

| Method | Catalyst System | Key Features |

| Conventional Heating | Cu(II) salt + Sodium Ascorbate | Simple and widely used; requires heating. mdpi.com |

| Microwave Irradiation | Cu(II) salt + Sodium Ascorbate | Significantly reduces reaction times. nih.govmdpi.com |

| Solvent-Free | NHC-Copper Carbene Complex | Environmentally friendly; rapid reaction. mdpi.com |

| Glycerol Solvent | Cu(I) catalyst | Utilizes a green solvent. mdpi.com |

Regioselectivity and Scope of 1,4-Disubstituted 1,2,3-Triazole Formation

A key feature of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is its high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.gov This is in stark contrast to the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The regioselectivity of the CuAAC is a direct consequence of its reaction mechanism, which involves the formation of a copper acetylide intermediate.

The scope of the reaction is extensive, accommodating a wide variety of functional groups on both the aryl azide and the alkyne. This high functional group tolerance is a major advantage of the CuAAC and has contributed to its widespread adoption. beilstein-journals.org The reaction can be performed with both electron-rich and electron-deficient aryl azides. Similarly, a broad range of terminal alkynes, including those with sensitive functional groups, can be used successfully. researchgate.net

While CuAAC is the dominant method for synthesizing 1,4-disubstituted triazoles, it is worth noting that other catalytic systems can provide access to the 1,5-disubstituted regioisomer. For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org More recently, a copper-catalyzed protocol has been developed for the synthesis of 1,5-disubstituted 1,2,3-triazoles from cinnamic acids and aryl azides. rsc.org

Ligand Design and Catalyst Optimization in CuAAC

The efficiency and scope of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be significantly enhanced through the design of appropriate ligands and the optimization of the catalyst system. While the reaction can proceed with simple copper salts, the use of ligands can stabilize the catalytically active Cu(I) oxidation state, prevent the formation of inactive copper species, and accelerate the reaction rate. researchgate.net

A variety of ligands have been developed for CuAAC, with N-donor ligands being particularly effective. Tris(triazolyl)amine ligands, such as TBTA, are commonly used to stabilize the Cu(I) catalyst. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as powerful tools for catalyst optimization. csic.esacs.org Copper(I) complexes bearing functionalized NHC ligands have shown high catalytic activity, allowing for very low catalyst loadings and rapid reaction times, even under neat (solvent-free) conditions. csic.esacs.org

The counter-ion associated with the copper catalyst can also influence its efficiency. mdpi.com Studies have shown that for a series of cationic heteroleptic aryl-BIAN-copper(I) complexes, those with a nitrate (B79036) counter-ion exhibited better catalytic activity compared to those with tetrafluoroborate (B81430) or triflate counter-ions. mdpi.com

Catalyst optimization also involves exploring different reaction conditions. For instance, the use of microwave irradiation can dramatically shorten reaction times. mdpi.com Furthermore, the development of recyclable catalysts, such as copper nanoparticles immobilized on a support, addresses the need for more sustainable and cost-effective synthetic methods. researchgate.net

Table 4: Examples of Ligands and Catalyst Systems for CuAAC

| Ligand/Catalyst System | Key Features |

| Tris(triazolyl)amine (TBTA) | Stabilizes Cu(I) and is widely used. nih.gov |

| Functionalized NHC-Copper Complexes | High catalytic activity, allowing for low catalyst loadings and solvent-free conditions. csic.esacs.org |

| Sulfonated Bathophenanthroline | Forms a highly active water-soluble catalyst. nih.gov |

| Pyridinyl-triazole Ligands | Superior ligands for Cu(I)-catalyzed reactions, allowing for low catalyst loadings and recyclability. researchgate.net |

| Heteroleptic Aryl-BIAN-Copper(I) Complexes | Counter-ion influences catalytic efficiency, with nitrate being particularly effective. mdpi.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Aryl Azides

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cycloalkyne and an azide, such as an aryl azide, without the need for a catalyst. magtech.com.cnd-nb.info The reaction's driving force stems from the high strain of the cyclic alkyne, which lowers the activation energy. magtech.com.cnd-nb.info This cycloaddition is a type of Huisgen 1,3-dipolar cycloaddition, where the cycloalkyne (dipolarophile) and the azide (1,3-dipole) form a stable triazole ring. thieme-connect.de

The reactivity in SPAAC can be influenced by the electronic properties of the aryl azide. Electron-deficient aryl azides have been shown to exhibit higher reactivity with certain cyclooctynes, such as bicyclo[6.1.0]non-4-yne (BCN). thieme-connect.desynaffix.com This increased reactivity is attributed to an inverse-electron-demand mechanism where the dominant frontier molecular orbital interaction is between the HOMO of the alkyne and the LUMO of the azide. thieme-connect.desynaffix.com This is a reversal of the normal-electron-demand SPAAC, which involves the HOMO of the azide and the LUMO of the alkyne. thieme-connect.de The reaction rates for SPAAC can vary significantly depending on the specific cycloalkyne and azide used, with second-order rate constants reaching up to 2.9 M⁻¹s⁻¹ for the reaction of BCN with electron-deficient aryl azides. synaffix.com

Several types of strained cyclooctynes have been developed to optimize the kinetics and stability for SPAAC reactions, including dibenzocyclooctynes (DIBO), difluorinated cyclooctynes (DIFO), and aza-dibenzocyclooctynes (ADIBO/DBCO). magtech.com.cn The choice of both the cycloalkyne and the aryl azide allows for the tuning of the reaction for specific applications. thieme-connect.de

Table 1: Examples of Strained Alkynes Used in SPAAC with Aryl Azides

| Cycloalkyne Abbreviation | Full Name | Key Features |

| BCN | Bicyclo[6.1.0]non-4-yne | Aliphatic cyclooctyne (B158145), highly reactive with electron-deficient aryl azides. synaffix.com |

| DIBO | Dibenzocyclooctyne | A dibenzo-annulated cyclooctyne. magtech.com.cn |

| DIFO | Difluorinated cyclooctyne | A cyclooctyne with fluorine substitutions to enhance reactivity. magtech.com.cn |

| ADIBO/DBCO | Aza-dibenzocyclooctyne | An aza-dibenzocyclooctyne optimized for large-scale synthesis. magtech.com.cn |

| BARAC | Biarylazacyclooctynone | A promising reagent for in vivo imaging due to high signal-to-background ratio at low concentrations. magtech.com.cn |

This table summarizes various strained alkynes and their characteristics in the context of SPAAC reactions.

Staudinger Ligation with Phosphine (B1218219) Reagents

The Staudinger ligation is a modification of the classic Staudinger reaction, which involves the reaction of an azide with a phosphine. wikipedia.orgthermofisher.com This ligation is a highly selective method for forming an amide bond and has found extensive use in bioconjugation. wikipedia.orgysu.am The reaction typically involves an aryl phosphine bearing an ortho-ester group that traps the initially formed aza-ylide intermediate. nih.gov

The Staudinger reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. wikipedia.orgorganic-chemistry.org This initial step leads to the formation of a linear phosphazide (B1677712) intermediate. ysu.am This intermediate is generally unstable and readily loses a molecule of dinitrogen (N₂) through a four-membered ring transition state to yield an iminophosphorane, also known as an aza-ylide. ysu.amorganic-chemistry.orgalfa-chemistry.com

R₃P + R'N₃ → R₃P=NR' + N₂ wikipedia.org

In the classic Staudinger reduction, this iminophosphorane is then hydrolyzed with water to produce a primary amine and the corresponding phosphine oxide. wikipedia.orgorganic-chemistry.org The strong P=O bond formed provides the thermodynamic driving force for the hydrolysis step. alfa-chemistry.com

R₃P=NR' + H₂O → R₃P=O + R'NH₂ wikipedia.org

In the context of the Staudinger ligation, the iminophosphorane intermediate is trapped intramolecularly by an electrophile, such as an ester group, positioned on the phosphine reagent. nih.gov This intramolecular cyclization leads to a stable amide bond and the release of the phosphine oxide. raineslab.com An alternative aza-Wittig mechanism, where the oxygen in the phosphine oxide product originates from the thioester, has been considered but experimental evidence using ¹⁸O-labeled water supports the hydrolysis mechanism. raineslab.com

The iminophosphoranes generated from the reaction of aryl azides and phosphines can undergo aza-Wittig reactions with carbonyl compounds to form imines. wikipedia.orgjk-sci.com This reaction is analogous to the standard Wittig reaction. wikipedia.org The nucleophilic iminophosphorane attacks the carbonyl carbon, forming a four-membered oxazaphosphetane intermediate. researchgate.net This intermediate then fragments to yield the imine (C=N bond) and triphenylphosphine (B44618) oxide. researchgate.net

The aza-Wittig reaction is a versatile method for the synthesis of nitrogen-containing heterocycles through intramolecular reactions. wikipedia.orgthieme-connect.com The reactivity of the carbonyl compound is a key factor; for instance, ketones are generally more reactive than amides. thieme-connect.com The reaction can also be performed with other carbonyl-containing compounds like isocyanates to produce carbodiimides. wikipedia.orgthieme-connect.com

Table 2: Comparison of Staudinger Ligation and Aza-Wittig Reaction

| Feature | Staudinger Ligation | Aza-Wittig Reaction |

| Reactants | Aryl azide, phosphine with an electrophilic trap (e.g., ester) nih.gov | Aryl azide, phosphine, carbonyl compound (aldehyde, ketone, etc.) wikipedia.org |

| Key Intermediate | Iminophosphorane (aza-ylide) ysu.am | Iminophosphorane (aza-ylide) wikipedia.org |

| Final Product | Amide ysu.am | Imine wikipedia.org |

| Mechanism | Intramolecular trapping of the iminophosphorane followed by hydrolysis ysu.amraineslab.com | Nucleophilic attack on the carbonyl, formation of an oxazaphosphetane, and fragmentation researchgate.net |

This table provides a comparative overview of the Staudinger ligation and the aza-Wittig reaction, highlighting the key differences in reactants, products, and mechanisms.

Radical Chemistry Involving 4-Azido-N,N-dimethylbenzamide Scaffolds

Aryl azides, including derivatives of this compound, can participate in radical reactions, serving as precursors to nitrogen-centered radicals. These reactions open up pathways for the synthesis of various nitrogen-containing heterocyclic compounds.

Aryl azides have been effectively utilized as radical acceptors in tandem or cascade cyclization reactions. rsc.orgnih.gov In these processes, a radical is generated elsewhere in the molecule, which then adds to the azide moiety. This is typically followed by the extrusion of N₂ to form a new radical species that can participate in further cyclization steps. rsc.org This strategy has proven to be an efficient method for constructing complex nitrogen heterocycles like indoles, quinolines, and benzothiazoles. rsc.org

For example, a radical generated by the addition of a sulfonyl radical to a carbon-carbon triple bond can be trapped by an azide group, initiating a cyclization cascade to form sulfonated 4-quinolones. rsc.org These reactions can often be carried out under metal-free conditions, using a radical initiator like tert-butyl hydroperoxide (TBHP). rsc.org The versatility of this approach allows for the formation of multiple bonds and complex ring systems in a single synthetic operation. researchgate.net

Aryl azides can serve as precursors for the formation of aminyl radicals (RNH•). researchgate.netmdpi.com These highly reactive intermediates can be generated through various methods, including photolysis or through metalloradical catalysis. researchgate.netcdnsciencepub.com For instance, cobalt(II) complexes can activate organic azides to generate α-Co(III)-aminyl radical intermediates. nih.gov

Once formed, aminyl radicals can undergo a variety of reactions, including intramolecular hydrogen atom transfer (HAT). rsc.org A common pathway is a 1,5-HAT, where the aminyl radical abstracts a hydrogen atom from a C-H bond at the 5-position, leading to the formation of a carbon-centered radical. rsc.org This subsequent radical can then participate in cyclization or other transformations. This methodology has been applied to the enantioselective synthesis of chiral amines and N-heterocycles. nih.govrsc.org

The reactivity of the aminyl radical is influenced by its electronic nature (π- or σ-type) and the surrounding molecular structure. mdpi.comresearchgate.net For example, π-aminyl radicals can tautomerize to the thermodynamically more stable σ-iminyl radicals (R=N•). mdpi.com The specific reaction pathway of the aminyl radical is highly dependent on the substrate and reaction conditions.

Computational Studies in Understanding Azidobenzamide Reactivity

Computational chemistry has emerged as an indispensable tool for elucidating the complex reactivity of azidobenzamide derivatives. Through the use of sophisticated theoretical models, researchers can map potential energy surfaces, analyze electronic structures, and predict the outcomes of chemical reactions with increasing accuracy. These in silico investigations provide deep mechanistic insights that complement experimental findings, guiding the development of new synthetic methodologies.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms in organic chemistry. For derivatives of this compound, DFT calculations have been instrumental in exploring the intricacies of various transformations.

One of the most significant applications of DFT in this area is the study of cycloaddition reactions, a hallmark of azide reactivity. For instance, in the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), computational studies have demonstrated that the catalyst decreases the activation barrier by approximately 11 kcal/mol, corresponding to a rate acceleration of seven to eight orders of magnitude. researchgate.net DFT calculations help to elucidate the step-by-step mechanism, including the coordination of the azide to the metal center and the subsequent cyclization. researchgate.net Beyond catalyzed reactions, DFT has been used to predict the outcomes of formal (3+2) cycloadditions between organic azides and enolizable carbonyl compounds, establishing the utility of the transformation for triazole synthesis. researchgate.net

DFT is also employed to understand redox processes involving the benzamide (B126) core. Studies on the reduction of N,N-dimethylbenzamide by a Uranium(III) complex utilized DFT to model the resulting stable amide radical anion. osti.gov These calculations provided insights into the electronic structure of the intermediate and helped to rationalize its subsequent reactivity, such as its reaction with trimethylsilyl (B98337) azide. osti.gov In other systems, mechanistic investigations combining cyclic voltammetry and computational studies have been used to propose pathways for electrochemical transformations, which can proceed via radical intermediates. cardiff.ac.uk Semi-empirical molecular orbital calculations, a less computationally intensive method, have also been used to determine that for N,N-dimethylbenzamides, the abstraction of a hydrogen atom from the E-methyl group is thermodynamically more favorable, explaining observed product distributions in metabolic pathways.

Experimental and computational studies on dinuclear nickel-catalyzed reactions have also benefited from DFT, which was used to propose a plausible mechanism involving oxidative addition and transmetalation steps. nju.edu.cn The table below summarizes key findings from DFT investigations into reaction pathways of related amide and azide compounds.

| Reaction Type | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | DFT | Catalyst lowers the activation barrier by ~11 kcal/mol, accelerating the reaction by 107-108 times. | researchgate.net |

| Reduction by U(III) Complex | DFT | Formation of a stable, charge-separated amide radical anion intermediate is confirmed. | osti.gov |

| Electrochemical Alkene Hetero-difunctionalisation | DFT & CV | Mechanism proceeds via radical intermediates, with regioselectivity determined by the most stable alkyl radical. | cardiff.ac.uk |

| Metabolism of N,N-dimethylbenzamides | AM1 (Semi-empirical) | Hydrogen atom abstraction is thermodynamically favored from the E-methyl group over the Z-methyl group. | |

| Organocatalytic Enamide-Azide Cycloaddition | DFT | Provides a mechanistic basis for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. | researchgate.net |

Computational analysis of the electronic properties of the azide group within the this compound framework is crucial for understanding its reactivity. The azide moiety significantly influences the electron distribution across the entire molecule. High-level quantum chemical calculations, such as the Gaussian-4 (G4) method, have been used to study related substituted amides. researchgate.net These studies have shown that an azide (N3) substituent on a carbonyl group acts as an electron-donating group, which has a stabilizing effect on the adjacent amide bond and increases its bond dissociation enthalpy. researchgate.net

DFT calculations performed on the radical anion of N,N-dimethylbenzamide, formed upon reduction by a uranium complex, revealed significant changes in its electronic structure compared to the neutral molecule. osti.gov While experimental bond lengths were not definitively conclusive, DFT calculations on the optimized geometries of the neutral and radical anionic species provided a clearer picture of the electronic redistribution. osti.gov For example, computational models showed that while the C-C and C-N bond lengths of the benzamide were not significantly different between the neutral and radical forms when coordinated to uranium, the electronic spin density was delocalized across the ligand. osti.gov The high electron density on the carbonyl carbon of N,N-dimethylbenzamide has been computationally shown to render it unreactive toward certain reagents like Ph3PCN2. tu-dortmund.de

Frontier Molecular Orbital (FMO) analysis is another key computational tool, as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are directly related to the molecule's reactivity. researchgate.net In the context of cycloadditions, the azide typically acts as the HOMO component. In coordination chemistry, organic azides often behave as neutral n-donors through the N1 nitrogen atom, a behavior that can be analyzed using computational models of electron density. acs.org

The following table presents computed properties for N,N-dimethylbenzamide and its radical anion, illustrating the impact of reduction on its electronic structure.

| Compound/Species | Property | Computed Value (DFT) | Significance | Reference |

|---|---|---|---|---|

| U(IV)-Coordinated N,N-dimethylbenzamide (Neutral Ligand) | C-O Bond Length | 1.268 Å | Represents a typical double bond character. | osti.gov |

| U(IV)-Coordinated N,N-dimethylbenzamide (Radical Anion) | C-O Bond Length | 1.259 Å | Slight shortening upon reduction in the complex. | osti.gov |

| U(IV)-Coordinated N,N-dimethylbenzamide (Neutral Ligand) | C-C Bond Length (Aryl-CO) | 1.507 Å | Standard single bond length. | osti.gov |

| U(IV)-Coordinated N,N-dimethylbenzamide (Radical Anion) | C-C Bond Length (Aryl-CO) | 1.497 Å | Minimal change upon reduction, indicating radical delocalization. | osti.gov |

One of the most valuable applications of computational chemistry is the prediction of selectivity in chemical reactions. For transformations involving this compound and its derivatives, computational models can accurately forecast both regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts).

DFT-based methods have been successfully applied to quantitatively predict the regioselectivity of 1,3-dipolar cycloadditions between aryl azides and unsymmetrical alkynes. researchgate.net These models can calculate the activation energies for the formation of different regioisomers, with the isomer formed via the lower energy transition state being the predicted major product. The distortion/interaction model, in particular, has proven effective, with predicted regioisomer ratios showing strong consistency with experimental results. escholarship.org

Substituent effects play a critical role in directing selectivity, and these can be effectively modeled. For example, computational studies can rationalize why different substituents on an aromatic ring lead to different regiochemical outcomes in addition reactions. uni-muenchen.de Simple alkyl groups may lead to sterically controlled outcomes, whereas silyl (B83357) groups can reverse this selectivity due to their strong positive inductive effects, a phenomenon that can be quantified computationally. uni-muenchen.de

Computational methods are also adept at explaining selectivity in radical reactions. DFT calculations have been used to explain the site selectivity of C(sp3)-H functionalization by determining the relative stabilities of potential radical intermediates. researchgate.net In electrochemical reactions, which often involve multiple competing pathways, computational studies can help to understand the observed chemoselectivity, for instance, by modeling the oxidation potentials of different functional groups within the molecule. cardiff.ac.uk

The table below provides examples of how computational studies have been used to predict selectivity.

| Reaction Type | Selectivity Predicted | Controlling Factor(s) | Computational Approach | Reference |

|---|---|---|---|---|

| Arylazide Cycloaddition to Methyl Propiolate | Regioselectivity | Electronic effects of aryl substituents | DFT (Activation Energies) | researchgate.net |

| Electrophilic Aromatic Addition | Regioselectivity | Inductive and steric effects of substituents (e.g., silyl vs. alkyl) | DFT (Analysis of electronic effects) | uni-muenchen.de |

| Hetaryne Trapping | Regioselectivity | Ring strain and electronic distortion | Distortion/Interaction Model | escholarship.org |

| Radical C(sp3)-H Azolation | Site Selectivity | Stability of radical intermediates | DFT (Bond Dissociation Energies) | researchgate.net |

Applications in Chemical Biology and Materials Science Utilizing 4 Azido N,n Dimethylbenzamide Analogs

Photoaffinity Labeling (PAL) with Azidobenzamide Probes

Photoaffinity labeling (PAL) is a powerful technique for identifying and studying molecular interactions, particularly between small molecules and their protein targets. nih.govnih.gov This method utilizes a photoactivatable chemical probe that, upon irradiation with light, forms a covalent bond with its binding partner, enabling the capture and subsequent identification of transient or weak interactions. nih.govmtoz-biolabs.com Analogs of 4-Azido-N,N-dimethylbenzamide are part of the broader class of azidobenzamide probes frequently employed in these methodologies. biorxiv.orgnih.gov

The design of a successful photoaffinity probe is a cornerstone of the PAL technique, typically involving the integration of three essential functional components into a single molecule. iu.edutandfonline.com

Specificity/Affinity Unit : This is the core part of the probe, often a bioactive small molecule or a ligand, that is responsible for selectively and reversibly binding to the target protein of interest. tandfonline.com

Photoreactive Moiety : This is a chemical group that is stable and inert in the dark but becomes highly reactive upon exposure to light of a specific wavelength. nih.gov Aryl azides, such as the 4-azido-benzoyl group, are a widely used class of photoreactive moieties. iu.eduthermofisher.com They are generally chemically stable under physiological conditions but are activated by UV light. sioc.ac.cn

Identification/Reporter Tag : This component, such as biotin (B1667282) or a fluorescent dye, is crucial for the detection, isolation, and identification of the probe-protein adducts after the crosslinking reaction has occurred. tandfonline.com In some "tag-free" designs, the probe contains a terminal azide (B81097) or alkyne group that can be reacted with a corresponding reporter molecule after the initial photo-crosslinking event via click chemistry. nih.govtandfonline.com

The selection of the photoreactive group is critical. Aryl azides are valued for their relative ease of synthesis and stability, although other groups like benzophenones and diazirines offer different reactivity profiles and activation wavelengths. iu.eduacs.org For instance, diazirines are smaller and may cause less perturbation to the binding of the parent molecule, while benzophenones are activated by longer wavelength UV light, which can be less damaging to biological samples. acs.org Modifications to the aryl azide ring, such as fluorination, can be employed to modulate the reactivity and lifetime of the photo-generated intermediate, thereby increasing crosslinking efficiency. sioc.ac.cn

| Photoreactive Group | Reactive Intermediate | Typical Activation Wavelength | Key Characteristics |

|---|---|---|---|

| Aryl Azide | Nitrene | 250-365 nm | Forms highly reactive nitrene; can insert into C-H and N-H bonds; susceptible to rearrangement. thermofisher.comsioc.ac.cn |

| Benzophenone | Triplet Diradical | ~350 nm | Less reactive than nitrenes/carbenes; primarily abstracts hydrogen atoms; relatively stable. iu.edu |

| Diazirine | Carbene | ~350 nm | Generates highly reactive carbene; smaller size reduces steric hindrance; reacts with a broad range of amino acids. acs.org |

Photoaffinity labeling is a cornerstone of chemoproteomics, providing a method to map the direct interactions between a small molecule and its protein targets within a complex biological system. nih.gov This approach is invaluable for elucidating the mechanism of action of drugs, natural products, and other bioactive compounds. iu.edunih.gov

The general workflow for mapping these interactions using an azidobenzamide probe involves several key steps:

A probe, incorporating the small molecule of interest, an azidobenzamide group, and a reporter tag like biotin, is introduced to a biological sample, such as a cell lysate or intact cells. iu.edu

The probe is allowed to bind non-covalently to its protein target(s). mtoz-biolabs.com

The sample is irradiated with UV light, which activates the aryl azide, leading to the formation of a covalent bond between the probe and any amino acid residues in close proximity within the binding site. nih.govmtoz-biolabs.com

The now covalently-labeled proteins are enriched and isolated from the complex mixture, typically using the affinity of the biotin reporter tag for streptavidin-coated beads. iu.edu

The isolated proteins are identified using techniques like mass spectrometry. mtoz-biolabs.comiu.edu

This strategy allows researchers to "trap" and identify even weak or transient interactions that are often missed by other methods. mtoz-biolabs.comtandfonline.com It provides direct evidence of a physical interaction between the small molecule and the identified protein, making it a powerful tool for validating predicted targets and discovering novel, previously unknown "off-targets." iu.eduescholarship.org

The covalent bond formation initiated by an aryl azide probe is a result of a rapid photochemical reaction. nih.gov When an aryl azide is exposed to UV light, it absorbs a photon and rapidly extrudes molecular nitrogen (N₂), generating a highly reactive and electron-deficient intermediate known as a singlet nitrene. thermofisher.comnih.gov

This singlet nitrene has a very short lifetime (nanoseconds) and can undergo several reactions to form a stable covalent adduct with the target protein: nih.govresearchgate.net

Insertion: The nitrene can directly insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds of amino acid side chains or the polypeptide backbone. thermofisher.com

Addition: It can add to double bonds found in aromatic amino acid side chains. thermofisher.com

Rearrangement: A significant pathway for unsubstituted aryl azides involves a rapid rearrangement through a benzazirine intermediate to form a seven-membered ring called a ketenimine. nih.govresearchgate.net This ketenimine is a longer-lived, highly electrophilic species that is susceptible to attack by nucleophilic amino acid residues (like lysine (B10760008) or cysteine) on the protein surface, forming a stable covalent linkage. researchgate.net

The fluorination of the aromatic ring can suppress the rearrangement pathway, favoring direct insertion by the singlet nitrene and potentially increasing crosslinking efficiency. sioc.ac.cnresearchgate.net The nonspecific reactivity of the nitrene intermediate is a key advantage, as it does not require a specific functional group in the binding pocket, allowing it to label a wide variety of protein sites. thermofisher.com

Photoaffinity labeling is a central technique in drug discovery and chemical biology for target identification and deconvolution. nih.goviu.edu It is particularly crucial for determining the molecular targets of compounds identified through phenotypic screening, where a compound shows a desirable biological effect, but its mechanism of action is unknown. iu.edutandfonline.com

By converting a "hit" compound from a phenotypic screen into a photoaffinity probe, researchers can directly identify which protein(s) it binds to in a cellular context, thereby revealing its mechanism. iu.eduescholarship.org Furthermore, PAL is used to:

Confirm On-Target Engagement : Validate that a drug designed for a specific protein does indeed bind to it within the complex environment of a cell. iu.edu

Identify Off-Targets : Uncover unintended binding partners of a drug, which can be responsible for side effects or provide opportunities for drug repurposing. iu.eduescholarship.org

Map Binding Sites : When combined with mass spectrometry-based peptide mapping, PAL can identify the specific amino acid residues that are covalently modified, providing valuable information about the location and structure of the small molecule's binding site. mtoz-biolabs.comnih.gov

This approach provides a snapshot of the "interactome" of a small molecule, offering critical insights that guide drug optimization, probe development, and the fundamental understanding of cellular signaling pathways. nih.gov

Bioorthogonal Tagging and Bioconjugation Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is a premier example of a bioorthogonal handle due to its small size, stability, and lack of reactivity with biological molecules until it is induced to react with a specific partner, such as an alkyne. nih.govescholarship.org

To precisely study or modify a protein, it is often necessary to attach a chemical tag, like a fluorophore or a drug molecule, to a single, defined location. Site-specific incorporation of an azide tag into a protein provides a powerful platform for achieving this through subsequent bioorthogonal reactions. acs.orgf1000research.com

The most prominent method for achieving this is through genetic code expansion . sioc.ac.cnnih.gov This technique involves repurposing a specific codon, typically the amber stop codon (UAG), to encode for a non-canonical amino acid (ncAA). diva-portal.org An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to exclusively recognize the ncAA and the target codon, respectively. nih.gov

To install an azide tag, an unnatural amino acid containing an azide moiety, such as p-azido-L-phenylalanine (AzF), is supplied to the cell. diva-portal.org The engineered synthetase charges its partner tRNA with AzF, and during protein translation, this tRNA inserts AzF at the position specified by the UAG codon in the gene of interest. nih.gov

This process yields a full-length protein with an azide group at a single, predetermined site. acs.org This precisely placed chemical handle can then be used for a variety of bioconjugation strategies, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules with high efficiency and specificity. nih.govf1000research.com This enables the creation of homogeneously modified proteins for applications ranging from imaging to therapeutic development. acs.orgmdpi.com

Conjugation of this compound Derivatives with Reporter Tags (e.g., Fluorophores, Biotin)

The azide moiety of this compound and its analogs serves as a versatile chemical handle for covalent attachment to a variety of reporter tags. This conjugation is typically achieved through highly efficient and bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), or via the Staudinger ligation. nih.govnih.gov These reactions allow for the specific labeling of azide-modified molecules with probes such as fluorophores for imaging or biotin for affinity purification. nih.gov

Once a biomolecule or material is functionalized with an azide group, it can be covalently linked to a reporter tag that has been modified to contain a complementary reactive partner, such as an alkyne or a phosphine (B1218219). nih.govacs.org For example, proteins modified with an alkynyl analog of 4-hydroxynonenal (B163490) (aHNE) can be reacted with a click reagent bearing both an azido (B1232118) group and a biotin tag, often separated by a photocleavable linker to facilitate subsequent analysis. nih.gov This strategy enables the enrichment and identification of modified proteins. nih.gov Similarly, azido-functionalized mRNA cap analogs can be prepared and subsequently labeled with fluorescent dyes like Cy3 or Cy5 for visualization in living cells. researchgate.net The choice of reporter tag depends on the intended downstream application, with fluorophores being used for fluorescent imaging and flow cytometry, and biotin being employed for streptavidin-based affinity capture and enrichment. nih.govnih.gov

| Reporter Tag Type | Specific Example(s) | Conjugation Chemistry | Primary Application | Reference(s) |

| Fluorophore | Fluorescein, Cy3, Cy5, Alexa Fluor | Azide-Alkyne Cycloaddition (Click Chemistry) | Fluorescence Microscopy, Flow Cytometry | nih.govresearchgate.net |

| Affinity Tag | Biotin | Azide-Alkyne Cycloaddition, Staudinger Ligation | Affinity Purification, Proteomics | nih.govnih.gov |

| Epitope Tag | FLAG | Staudinger Ligation | Western Blotting, Immunoprecipitation | nih.govsigmaaldrich.com |

Applications in Glycobiology Research: Metabolic Engineering and Glycan Labeling

In the field of glycobiology, azide-containing compounds are instrumental in metabolic oligosaccharide engineering (MOE). chemrxiv.org This technique allows for the labeling and visualization of glycans in their native cellular environment. nih.gov The process involves introducing unnatural, azide-modified monosaccharides (azido sugars) to cells or organisms. nih.gov The cellular biosynthetic machinery recognizes these azido sugars and incorporates them into glycoconjugates, such as glycoproteins and glycolipids, effectively displaying the azide reporter on the cell surface glycome. nih.govsigmaaldrich.com

Several types of azido sugars have been developed for metabolic labeling, including N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), N-azidoacetylglucosamine (GlcNAz), and 6-azidofucose (6AzFuc). nih.govnih.gov Once integrated, the bioorthogonal azide group serves as a handle for covalent ligation to probes bearing a complementary functional group, such as a phosphine (via Staudinger ligation) or a terminal alkyne (via click chemistry). researchgate.net This two-step process enables the tagging of glycans with imaging probes for visualization or with epitope tags (like biotin or FLAG) for the enrichment and subsequent proteomic analysis of specific glycoprotein (B1211001) types. nih.govsigmaaldrich.com This approach has been successfully used to image glycans in various cell types and in living organisms like zebrafish, providing valuable insights into glycan trafficking and distribution. researchgate.net

| Azido Sugar | Full Name | Typical Application | Reference(s) |

| ManNAz | N-azidoacetylmannosamine | Labeling sialic acid containing glycans | nih.govnih.gov |

| GalNAz | N-azidoacetylgalactosamine | Labeling O-linked and N-linked glycans | nih.govnih.gov |

| GlcNAz | N-azidoacetylglucosamine | Labeling O-GlcNAc modifications and other glycans | nih.govnih.gov |

| 6AzFuc | 6-azidofucose | Labeling fucosylated glycans | nih.govnih.gov |

Spectroscopic Probes for Molecular Environment and Dynamics

Use of Azide Vibrations as Infrared (IR) Probes for Local Dynamics and Electrostatic Environments

The azide functional group has emerged as a powerful vibrational probe for studying the structure and dynamics of biomolecules using infrared (IR) spectroscopy. researchgate.netnih.gov The asymmetric stretching vibration of the azido group gives rise to a strong and narrow absorption band located around 2100 cm⁻¹, a region of the IR spectrum that is relatively free from interference from native biological signals, such as those from peptides and water. researchgate.netresearchgate.net

The frequency of the azide's IR absorption is highly sensitive to its local environment. nih.gov Changes in polarity, hydrogen bonding, and local electrostatic fields cause detectable shifts in the vibrational frequency (solvatochromism). researchgate.netnih.gov For instance, the IR frequencies of azide probes experience a significant red shift (lower frequency) when moved from a protic solvent like water to aprotic solvents. nih.govnih.gov This sensitivity allows researchers to use azide-containing molecules, including derivatives of this compound, to map the local environment within a protein's active site or to monitor dynamic changes in molecular structure. researchgate.net A notable challenge in analyzing azide IR spectra is the potential complication from Fermi resonances, where the fundamental azide stretch couples with overtone or combination bands, leading to more complex spectral profiles. researchgate.netnih.gov

Isotopic Labeling Strategies for Enhanced Spectroscopic Resolution (e.g., ¹⁵N-labeling)

To overcome the analytical challenges posed by Fermi resonances and spectral complexity in IR studies of azides, isotopic labeling is a key strategy. researchgate.net Specifically, the substitution of one or more ¹⁴N atoms in the azide group with the heavier ¹⁵N isotope is employed to improve spectroscopic resolution. researchgate.netresearchgate.net This isotopic substitution alters the vibrational frequency of the azide stretch, which in turn weakens the Fermi resonance coupling. researchgate.net The result is a simplified IR spectrum that is easier to interpret, allowing for a more accurate determination of the local environment and dynamics being probed. researchgate.netresearchgate.net

The synthesis of site-specifically ¹⁵N-labeled azides is crucial for these applications. Diazo-transfer reagents, such as ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts, have been developed to facilitate the efficient synthesis of ¹⁵N-labeled azides from primary amines. researchgate.net The use of isotopically labeled azides is particularly important in advanced spectroscopic techniques like two-dimensional infrared (2DIR) spectroscopy, where resolving complex spectral features is essential for extracting detailed structural and dynamic information. researchgate.net

| Isotopic Labeling Strategy | Purpose | Effect on Spectrum | Key Advantage | Reference(s) |

| ¹⁵N Substitution | To enhance spectroscopic resolution | Weakens Fermi resonances, shifts absorption frequencies | Simplifies complex IR spectra for more accurate analysis | researchgate.netresearchgate.net |

| Site-specific Labeling | To probe specific locations within the azide group (α, β, or γ nitrogen) | Allows for detailed analysis of vibrational coupling | Provides more precise information on molecular interactions | researchgate.net |

Contributions to Polymer and Materials Chemistry

Functionalization of Polymeric Materials via Azide-Based Click Reactions

The azide group is a cornerstone of modern polymer functionalization, primarily through its use in azide-alkyne cycloaddition reactions, a prominent example of "click chemistry". acs.orgnyu.edu This "grafting onto" approach allows for the covalent attachment of a wide variety of molecules to a polymer backbone, thereby tailoring the material's properties for specific applications. nih.govrsc.org The process typically involves first synthesizing a polymer containing azide functionalities. This can be achieved by copolymerizing monomers that already contain an azide group or by post-polymerization modification where a different functional group on the polymer is converted into an azide. nyu.edunih.gov

Once the azide-functionalized polymer is obtained, it serves as a versatile scaffold. A vast library of molecules containing a terminal alkyne can then be "clicked" onto the polymer backbone using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) conditions. nyu.edunih.gov This method is known for its high efficiency, specificity, and tolerance of a wide range of functional groups. nih.gov It has been used to modify the surfaces of materials like polystyrene microspheres for use in biological assays and to functionalize bulk polymers such as polyurethanes, polycarbonates, and polydimethylsiloxanes (PDMS) to create new materials with desired characteristics. nyu.edursc.orgugent.bersc.org

| Polymer Type | Functionalization Strategy | Attached Moiety Example(s) | Resulting Application | Reference(s) |

| Polystyrene | Surface azidation followed by CuAAC | Fluorescent dyes, Polyethylene oxide | Fluorescently labeled colloids, Coatings | nyu.edu |

| Polyurethanes | Synthesis of alkyne-containing PU followed by CuAAC with azido-compounds | Phthalimide derivatives, Fluorinated chains | Materials with tailored surface properties | ugent.be |

| Aliphatic Polycarbonates | Post-polymerization modification to introduce azides, followed by click reaction | Not specified | Degradable and biocompatible materials for biomedical science | rsc.org |

| Polydimethylsiloxanes (PDMS) | Introduction of azide/acetylene fragments followed by cycloaddition | Not specified | Functional siloxanes and cross-linked materials | rsc.org |

Design and Synthesis of Advanced Functional Materials Incorporating Azidobenzamide Units

The incorporation of azidobenzamide units into polymers is a key strategy for developing advanced functional materials, particularly photo-cross-linkable hydrogels. This method relies on the photolytic properties of the aryl azide group, which upon exposure to ultraviolet (UV) light, transforms into a highly reactive nitrene intermediate. This nitrene can then form stable covalent bonds with various functional groups on adjacent polymer chains, leading to the formation of a cross-linked network.

A prominent example is the modification of natural polysaccharides like chitosan (B1678972). By reacting the amine groups of chitosan with 4-azidobenzoic acid, a photo-cross-linkable derivative known as Az-chitosan is synthesized. purdue.educrimsonpublishers.comcrimsonpublishers.com This water-soluble polymer can be quickly turned into a hydrogel upon UV irradiation. purdue.educrimsonpublishers.comcrimsonpublishers.comethernet.edu.et The gelation process occurs as the photogenerated nitrene from the azidobenzamide moiety reacts with amines on neighboring chitosan chains, creating a stable intermolecular network. purdue.edu This approach has been used to create hydrogels for biomedical applications, such as adhesives for peripheral nerve surgery. purdue.edu

Similarly, polypeptide-based hydrogels have been developed using this photo-cross-linking strategy. The primary amine groups in polylysine-based polypeptides can be conjugated with 4-azidobenzoic acid to create a photoreactive polymer. nih.gov This allows for secondary cross-linking of the material after an initial primary cross-linking step, providing enhanced mechanical properties for applications like 3D printing. nih.gov Star-shaped glycopolymers have also been synthesized by reacting a polymer backbone with 2-p-azidobenzamide-2-deoxy-glucopyranose, demonstrating the versatility of the azidobenzamide unit in creating complex, functional biomaterials. researchgate.netsci-hub.se

The utility of azidobenzamide derivatives extends to synthetic polymers as well. Monomers such as N-(2-acrylamidoethyl)-4-azidobenzamide can be copolymerized to create photo-responsive polymers for various applications. google.com These materials are valuable in fields like tissue engineering and drug delivery, where the ability to form covalent cross-links in a controlled manner, often in the presence of biological tissues, is highly advantageous. crimsonpublishers.com

Role in Heterocycle Synthesis

The azide functional group is a versatile synthon in organic chemistry, serving as a gateway to a wide variety of nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net The reactivity of the azide in this compound and its analogs allows for their participation in various cyclization reactions to form important ring systems.

Synthesis of Nitrogen-Containing Heterocycles via Azide Reactivity

Aryl azides are key precursors for the synthesis of numerous nitrogen heterocycles. mdpi.com Their ability to act as 1,3-dipoles, nitrene precursors, or electrophilic partners enables a diverse range of transformations. One common strategy is intramolecular cyclization, where the azide group reacts with another functional group within the same molecule to form a fused ring system.

For instance, N-substituted 2-azidobenzamides can undergo intramolecular [3+2] cycloaddition reactions with an alkyne group tethered to the amide nitrogen. researchgate.netresearchgate.netthieme-connect.comresearchgate.net This "click chemistry" approach provides a catalyst-free and efficient route to triazole-fused 1,4-benzodiazepinones, which are important scaffolds in medicinal chemistry. thieme-connect.comresearchgate.net The reaction typically proceeds via N-alkylation of the azidobenzamide with a compound containing an alkyne (like propargyl bromide), followed by thermal or base-induced intramolecular 1,3-dipolar cycloaddition. thieme-connect.com

Furthermore, the azide group can participate in reactions that don't involve cycloaddition. Under certain conditions, the azide can be converted into other reactive intermediates. For example, attempted N-alkylation of 2-azidobenzamide with 5-bromopentene in the presence of a base did not yield the expected product but instead led to the formation of benzotriazinone and quinazolinone. acs.org This transformation is thought to proceed through nucleophilic attack on the azide, loss of dinitrogen to form a diazonium species, which then cyclizes. acs.org These examples highlight the rich and sometimes unexpected reactivity of the azidobenzamide moiety in constructing heterocyclic systems. acs.orgrsc.org

Pathways to Aziridines, Imidazoles, Oxazoles, and other Ring Systems